3-[3-(4-ethylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid
Description
Properties
IUPAC Name |
3-[3-(4-ethylphenyl)-6-oxopyridazin-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-2-11-3-5-12(6-4-11)13-7-8-14(18)17(16-13)10-9-15(19)20/h3-8H,2,9-10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFQECHLYSUUSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-ethylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid typically involves the following steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Substitution with Ethylphenyl Group: The ethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the pyridazinone ring reacts with ethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, potentially converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the propanoic acid moiety, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a base like sodium hydroxide (NaOH) or a catalyst like sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of 3-[3-(4-carboxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid.
Reduction: Formation of 3-[3-(4-ethylphenyl)-6-hydroxypyridazin-1(6H)-yl]propanoic acid.
Substitution: Formation of esters or amides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anti-inflammatory Activity
Research has indicated that compounds similar to 3-[3-(4-ethylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid exhibit anti-inflammatory properties. For instance, studies have shown that derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators. A notable case study involved the use of related compounds in rat models, which demonstrated significant reductions in inflammation markers associated with carrageenan-induced paw edema.
2. Anticancer Properties
The compound's structure suggests potential anticancer activity. In vitro studies have evaluated its effects on various cancer cell lines, revealing that it may induce apoptosis and inhibit cell proliferation. For example, derivatives of similar structures were tested for their cytotoxic effects against human cancer cell lines, showing promising results with low IC50 values compared to established chemotherapeutics like doxorubicin.
3. Antimicrobial Activity
Preliminary research has also suggested that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of specific metabolic pathways.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Aziz-ur-Rehman et al. (2018) | Anticancer Activity | Reported that related compounds exhibited significant cytotoxicity against cancer cell lines with low IC50 values. |
| Inflammatory Model Study | Anti-inflammatory Effects | Demonstrated significant reduction in inflammation markers in animal models treated with similar derivatives. |
| Antimicrobial Assessment | Microbial Inhibition | Showed effectiveness against Gram-positive and Gram-negative bacteria in preliminary tests. |
Mechanism of Action
The mechanism of action of 3-[3-(4-ethylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The pyridazinone ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The ethylphenyl group and propanoic acid moiety contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares key structural features and molecular parameters of the ethyl-substituted compound with its analogs:
| Compound Name | Substituent | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|---|
| 3-[3-(4-ethylphenyl)-6-oxopyridazin-1-yl]propanoic acid | 4-Ethyl | C15H16N2O3 | 272.30* | Not Available |
| 3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propanoic acid | 4-Methyl | C14H14N2O3 | 258.27 | 58112-61-1 |
| 3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propanoic acid | 4-Fluoro | C13H11FN2O3 | 262.24 | 686272-49-1 |
| 2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propanoic acid | Thiophen-2-yl | C11H10N2O3S | 250.27 | Not Provided |
*Calculated based on molecular formula.
Key Observations:
- Substituent Effects on Lipophilicity : The ethyl group increases molecular weight by ~14 Da compared to the methyl analog, enhancing lipophilicity (logP ~1.5–2.0, estimated). The fluoro substituent (electron-withdrawing) reduces logP slightly (~1.0–1.5) but may improve metabolic stability due to reduced oxidative metabolism .
- In contrast, the 4-fluoro group introduces electron-withdrawing effects, which could alter reactivity in substitution reactions .
Functional Group Modifications
- Carbamoyl Derivatives: describes analogs with carbamoyl substitutions (e.g., 3-{3-[(3-methylphenyl)carbamoyl]-6-oxopyridazin-1-yl}propanoic acid, MW 301.3). These derivatives exhibit higher molecular weights and polarities due to the amide group, which may enhance water solubility but reduce blood-brain barrier permeability compared to the ethyl variant .
- Methoxy Substitutions : Compounds like "2-(3-(4-methoxyphenyl)-6-oxopyridazin-1-yl)acetic acid" () introduce methoxy groups, increasing hydrogen-bonding capacity and altering electronic properties of the aryl ring .
Biological Activity
Overview
3-[3-(4-ethylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid is a pyridazinone derivative with significant potential in medicinal chemistry. Its structure includes a pyridazinone ring, an ethylphenyl substituent, and a propanoic acid moiety, which together contribute to its biological activity. This compound is primarily studied for its interactions with various biological targets, including enzymes and receptors.
- Molecular Formula: C15H16N2O3
- IUPAC Name: this compound
- CAS Number: 1255786-36-7
The mechanism of action of this compound involves its ability to interact with molecular targets such as enzymes or receptors. The structural features of the compound allow it to mimic natural substrates or inhibitors, facilitating binding to active sites and modulating biological activity. Notably, the compound may act as an inhibitor of phosphodiesterase 4 (PDE4), which plays a critical role in various physiological processes by regulating cyclic adenosine monophosphate (cAMP) levels .
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Enzyme Inhibition: It has been shown to inhibit specific enzymes involved in signaling pathways, which can have therapeutic implications in conditions like cancer and inflammation .
- Anticancer Potential: The compound's structural characteristics make it a candidate for further investigation in cancer therapy. Its interactions with key signaling molecules may help inhibit tumor growth .
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Enzyme Inhibition | Inhibits PDE4, affecting cAMP levels | |
| Anticancer Potential | Potential to inhibit tumor growth | |
| Receptor Binding | Interacts with various receptors |
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Antitumor Activity : In vitro studies demonstrated that derivatives of pyridazinone compounds showed significant antitumor activity by inhibiting key signaling pathways involved in cancer cell proliferation .
- Inflammation Modulation : Compounds similar to this one have been investigated for their anti-inflammatory properties, particularly through the inhibition of PDE4, leading to decreased production of pro-inflammatory cytokines .
Q & A
Q. How to reconcile conflicting reports on the compound’s solubility in polar aprotic solvents?
Q. Q. Why does the compound show variable IC values in kinase inhibition assays across studies?
- Analysis : Differences in ATP concentrations (10 μM vs. 1 mM) alter competitive inhibition kinetics. Standardize assay conditions (e.g., 1 mM ATP, 10 mM Mg) and use Cheng-Prusoff equation to adjust for substrate competition .
Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
